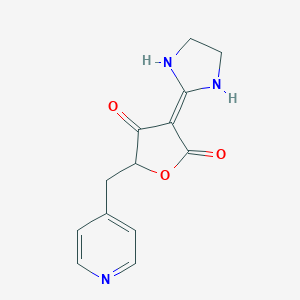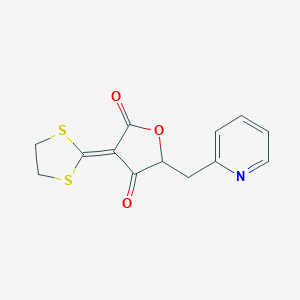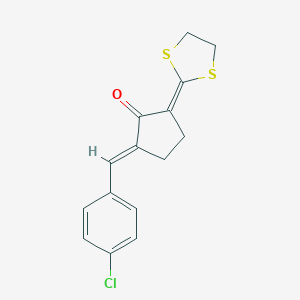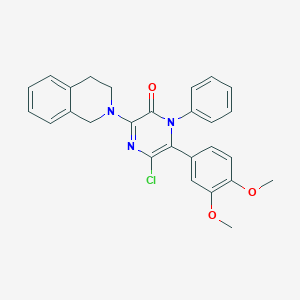![molecular formula C20H22O5 B290185 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as APE, is a chemical compound that belongs to the family of ketones. This compound has been studied extensively due to its potential applications in scientific research.
作用机制
The mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood, but it is believed to involve the interaction of the ketone group with specific proteins. This interaction can lead to changes in protein conformation and function, ultimately resulting in the observed biological effects of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Biochemical and Physiological Effects:
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to inhibit the activity of certain enzymes and to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One of the primary advantages of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its selectivity for specific proteins, which allows for the detection of these proteins in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have low toxicity and to be relatively easy to synthesize. However, one limitation of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. One area of interest is the development of new synthetic methods for producing 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and related compounds. Additionally, there is potential for the use of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone in the development of new diagnostic and therapeutic agents for cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and to identify its specific protein targets.
合成方法
The synthesis of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone involves the reaction of 2-(2-Acetylphenoxy)ethanol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzophenone in the presence of a palladium catalyst to yield the final product, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. This method has been optimized to produce high yields of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
科学研究应用
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for detecting proteins. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to selectively bind to specific proteins, allowing for their detection in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
属性
分子式 |
C20H22O5 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-[2-[2-[2-(2-acetylphenoxy)ethoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H22O5/c1-15(21)17-7-3-5-9-19(17)24-13-11-23-12-14-25-20-10-6-4-8-18(20)16(2)22/h3-10H,11-14H2,1-2H3 |
InChI 键 |
WUOUMLJRYWOWRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
规范 SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)